molecular formula C20H18FNO4 B13507257 rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans

Cat. No.: B13507257
M. Wt: 355.4 g/mol
InChI Key: YHUZEOYVDBKDFJ-SJLPKXTDSA-N
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Description

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylic acid, trans is a complex organic compound that features a fluoropyrrolidine core

Preparation Methods

The synthesis of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylic acid, trans typically involves multiple steps. The synthetic route often starts with the preparation of the fluoropyrrolidine core, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The reaction conditions usually involve the use of strong bases and specific solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The fluoropyrrolidine core can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluorine atom or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine site. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylic acid, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The fluoropyrrolidine core can interact with enzymes or receptors, leading to changes in their activity. The fluorenylmethoxycarbonyl group can also play a role in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other fluoropyrrolidine derivatives and Fmoc-protected amino acids. What sets rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylic acid, trans apart is its unique combination of a fluoropyrrolidine core and an Fmoc protecting group, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-3-carboxylic acid

InChI

InChI=1S/C20H18FNO4/c21-18-10-22(9-16(18)19(23)24)20(25)26-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,23,24)/t16-,18-/m1/s1

InChI Key

YHUZEOYVDBKDFJ-SJLPKXTDSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)C(=O)O

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)C(=O)O

Origin of Product

United States

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